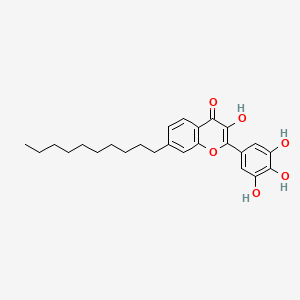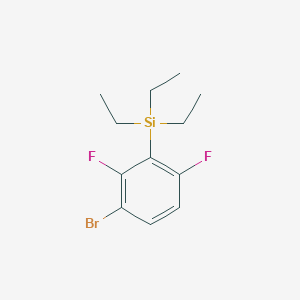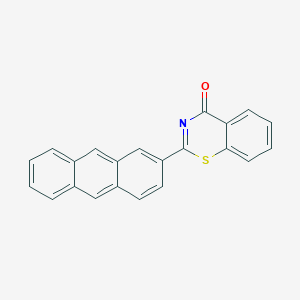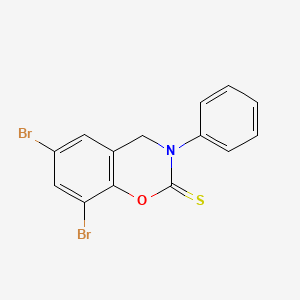
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4h-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a synthetic flavonoid compound known for its potent antioxidant properties. It has a molecular formula of C25H30O6 and a molecular weight of 426.502 Da . This compound is characterized by its unique structure, which includes a decyl chain, a hydroxy group, and a trihydroxyphenyl group, contributing to its high reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenolic compound with an aldehyde under acidic conditions.
Introduction of the Decyl Chain: The decyl chain is introduced through an alkylation reaction. This involves reacting the intermediate compound with a decyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, typically using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are highly reactive and can participate in further chemical reactions.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives, which may have different biological activities.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, ethers, and esters, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: The compound’s antioxidant properties make it a valuable tool in studies of oxidative stress and cellular protection.
Industry: The compound is used in the development of antioxidant additives for food and cosmetic products.
Mécanisme D'action
The mechanism of action of 7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound’s hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, the decyl chain enhances the compound’s lipophilicity, promoting its cellular uptake and interaction with lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A natural flavonoid with similar antioxidant properties but lower lipophilicity.
Kaempferol: Another natural flavonoid with antioxidant activity but different structural features.
Proxison: A synthetic flavonoid with a similar structure but different substituents on the benzopyran ring.
Uniqueness
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to its combination of a long decyl chain and multiple hydroxyl groups, which enhance its antioxidant activity and cellular uptake. This makes it more effective in protecting cells from oxidative stress compared to other flavonoids .
Propriétés
Numéro CAS |
649551-49-5 |
|---|---|
Formule moléculaire |
C25H30O6 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
7-decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C25H30O6/c1-2-3-4-5-6-7-8-9-10-16-11-12-18-21(13-16)31-25(24(30)22(18)28)17-14-19(26)23(29)20(27)15-17/h11-15,26-27,29-30H,2-10H2,1H3 |
Clé InChI |
ZHMJMOHQHJTLML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)


![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)

![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)

